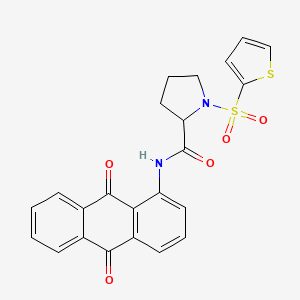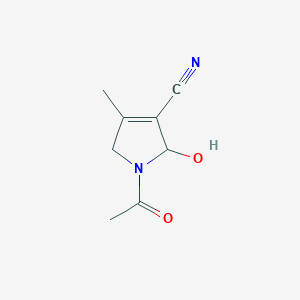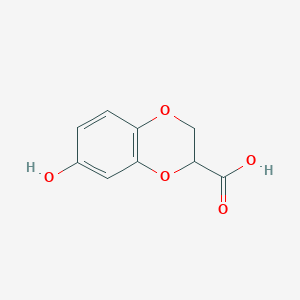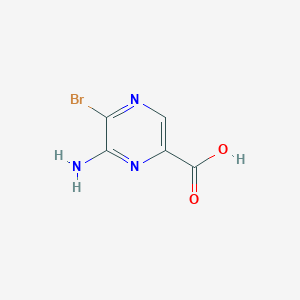
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyrazinylpyrrolidine derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells. Moreover, (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has several advantages for lab experiments, including its potent pharmacological properties, high selectivity, and low toxicity. However, the compound has several limitations, including its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the compound has a short half-life, which limits its efficacy in vivo.
将来の方向性
Several future directions can be explored for (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, including the development of novel analogs with improved pharmacokinetic properties. Moreover, the compound can be studied further for its potential therapeutic applications in other diseases, including autoimmune disorders and infectious diseases. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Finally, the compound can be studied for its potential use as a diagnostic tool for cancer and other diseases.
合成法
The synthesis of (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves a multistep process that starts with the reaction of 2-pyrazinecarboxylic acid with 1,2-diaminopropane to form the pyrazinylpyrrolidine intermediate. This intermediate is then reacted with cyclopentanone and thiophene-2-carbaldehyde to obtain the final compound.
科学的研究の応用
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound has been studied for its neuroprotective effects and has shown promising results in preclinical studies.
特性
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJVJVFJMPKGDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
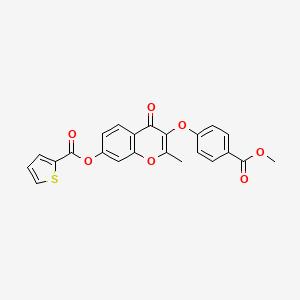
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

